molecular formula C21H25N3O2S B2757296 (E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1396892-67-3

(E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2757296
CAS No.: 1396892-67-3
M. Wt: 383.51
InChI Key: JIPHYEMZDIUOMH-BUHFOSPRSA-N
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Description

(E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide is a novel synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that combines a 1-methyl-1H-indole core, a dimethylaminoethyl side chain, and an (E)-2-phenylethenesulfonamide group. This specific structural motif is often investigated for its potential to interact with central nervous system targets. Research into structurally related sulfonamide-indole derivatives has shown promise in the development of ligands for various serotonergic receptors . Similarly, other compounds containing the 3-(2-(dimethylamino)ethyl)-1H-indol-5-yl scaffold have been identified as potent and selective agonists for specific serotonin receptor subtypes (e.g., 5-HT 1F ), indicating potential applications in the study of neurological disorders such as migraine . The presence of the sulfonamide group is a common feature in many biologically active molecules and can contribute to binding affinity and selectivity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own specific safety evaluations and handle the compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

(E)-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-23(2)21(19-16-24(3)20-12-8-7-11-18(19)20)15-22-27(25,26)14-13-17-9-5-4-6-10-17/h4-14,16,21-22H,15H2,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPHYEMZDIUOMH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C=CC3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)/C=C/C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide is a novel sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21_{21}H26_{26}N2_{2}O2_{2}S
  • Molecular Weight : 370.51 g/mol

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar compounds derived from indole and sulfonamide structures. For instance, compounds with indole moieties have shown significant activity against various cancer cell lines, including:

CompoundCell LineIC50_{50} (µM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

These findings suggest that derivatives similar to (E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide may exhibit potent antiproliferative properties through mechanisms such as apoptosis induction and cell cycle arrest in the G2/M phase .

The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, similar to colchicine. This effect leads to disrupted microtubule dynamics, which is crucial for cell division and proliferation. In vitro studies have demonstrated that certain indole-based compounds can effectively induce apoptosis in cancer cells by activating intrinsic pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. For example, related indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for various pathogens are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus0.98
Candida albicans7.80
Mycobacterium tuberculosis10

These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Case Studies

In a recent study involving the synthesis and evaluation of several indole-based sulfonamides, researchers found that compounds exhibiting structural similarities to (E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted that specific substitutions on the indole ring could enhance biological activity, suggesting avenues for optimizing therapeutic efficacy .

Comparison with Similar Compounds

Structural Analog 1: 2-(1H-Benzimidazol-2-yl)-N-[(E)-(Dimethylamino)methylidene]benzenesulfonamide ()

Key Structural Differences :

  • Core heterocycle : Replaces the indole group with a benzimidazole ring, a bicyclic aromatic system with distinct π-π interaction capabilities .
  • Sulfonamide linkage : Attached to a benzene ring rather than an ethene group, suggesting differences in electronic properties (e.g., sulfonamide acidity) and steric bulk.
  • Synthetic route : Prepared via reaction of benzenesulfonyl chloride with 2-(1H-benzimidazol-2-yl)benzenesulfonamide in dimethylformamide (DMF) .

Functional Implications :

  • The planar benzimidazole may enhance binding to flat enzymatic pockets (e.g., kinases or proton pump targets), whereas the indole in the target compound could favor interactions with more sterically constrained regions.

Structural Analog 2: N-(2-(Dimethylamino)ethyl)-1-(3-((4-((2-Methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide ()

Key Structural Differences :

  • Sulfonamide type: Methanesulfonamide (smaller, less conjugated) vs.
  • Heterocyclic systems : Incorporates a pyrimidine ring and 2-methylindol-5-yl group, enabling hydrogen bonding via pyrimidine nitrogens and altered hydrophobic interactions due to indole substitution at the 5-position .
  • Molecular weight : 480.19 g/mol (higher than the target compound, likely due to the pyrimidine and additional phenyl group).

Functional Implications :

  • The pyrimidine ring may mimic nucleic acid bases, facilitating interactions with DNA/RNA-binding proteins or kinases.
  • The 5-substituted indole in this analog vs. the 3-substituted indole in the target compound could lead to divergent binding orientations in biological targets.

Comparative Data Table

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight ~450–500 g/mol (estimated) Not explicitly stated 480.19 g/mol
Key Functional Groups Ethenesulfonamide, 1-methylindole Benzenesulfonamide, benzimidazole Methanesulfonamide, pyrimidine
Heterocycle Position Indole-3-yl Benzimidazole-2-yl Indole-5-yl
Sulfonamide Reactivity Potentially covalent (vinyl) Reversible (benzene-linked) Reversible (methane-linked)
Therapeutic Implications Enzyme inhibition (e.g., proteases) Proton pump/kinase targets Kinase/DNA-targeted therapies

Research Findings and Implications

Target Compound Advantages

  • The ethenesulfonamide group may confer prolonged target engagement via covalent bonding, a feature absent in both analogs .

Limitations and Challenges

  • Synthetic complexity : The E-configuration of the vinyl sulfonamide requires precise reaction conditions to avoid isomerization.
  • Solubility: The dimethylamino group may improve water solubility, but the hydrophobic indole and phenyl groups could reduce bioavailability compared to Analog 2’s pyrimidine-containing structure .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing (E)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylethenesulfonamide?

The synthesis involves multi-step reactions, including sulfonamide coupling, indole functionalization, and stereoselective E/Z isomer control. Key steps include:

  • Coupling of sulfonyl chloride intermediates with amine-containing precursors under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) .
  • Indole alkylation at the 3-position using 1-methylindole derivatives, requiring careful temperature control (60–80°C) to avoid side reactions .
  • Stereochemical control of the ethenesulfonamide group via base-catalyzed elimination, monitored by HPLC to ensure >95% E-isomer purity .
    Optimization factors : Solvent polarity (DMF vs. NMP), catalyst loading (e.g., p-toluenesulfonic acid for indole activation), and reaction time (12–24 hours) are critical for yields exceeding 70% .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the indole’s 3-substitution (δ 7.2–7.4 ppm) and sulfonamide NH proton (δ 8.1–8.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches (1130–1160 cm⁻¹) and indole N–H bends (3400 cm⁻¹) .
  • HPLC-PDA : Monitors reaction progress and purity (>98% by area normalization) using C18 columns and acetonitrile/water gradients .

Basic: What biological activities are associated with this compound’s structural motifs?

  • Indole-sulfonamide hybrids exhibit inhibitory activity against acetylcholinesterase (IC₅₀ ~5–10 µM) and carbonic anhydrase isoforms (e.g., CA-IX, linked to cancer) .
  • Dimethylaminoethyl group enhances blood-brain barrier permeability, suggesting neuropharmacological potential .
  • Ethenesulfonamide moiety may modulate protein-protein interactions via π-stacking with aromatic residues .

Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Functional group substitutions : Replace the 1-methylindole with 5-fluoroindole to assess electronic effects on target binding .
  • Stereochemical analogs : Synthesize the Z-isomer and compare bioactivity (e.g., enzyme inhibition assays) to determine E/Z selectivity .
  • Proteomic profiling : Use affinity chromatography with immobilized derivatives to identify off-target interactions .
  • Pharmacophore modeling : Map electrostatic potentials (DFT calculations) to correlate substituent effects with activity .

Advanced: How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Density Functional Theory (DFT) : Compare computed ¹³C chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate assignments .
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks in aromatic regions (e.g., indole vs. phenyl protons) .
  • X-ray crystallography : Obtain single-crystal structures to confirm stereochemistry and hydrogen-bonding patterns .

Advanced: What are the key challenges in scaling up the synthesis, and how can they be mitigated?

  • By-product formation : Optimize reaction stoichiometry (e.g., 1.2 eq. sulfonyl chloride) to minimize unreacted amine intermediates .
  • Purification hurdles : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for polar by-products .
  • Isomer separation : Employ chiral columns (e.g., Chiralpak AD-H) or crystallization in ethanol/water mixtures .

Advanced: How can crystallographic data (e.g., SHELX refinement) improve understanding of this compound’s interactions?

  • SHELXL refinement : Resolve disorder in the dimethylamino group using restraints (ISOR, DELU) and anisotropic displacement parameters .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds between sulfonamide and solvent) .
  • Docking studies : Align crystal structures with protein targets (e.g., acetylcholinesterase) to identify binding motifs .

Advanced: What mechanistic insights support its enzyme inhibition activity?

  • Molecular docking : The sulfonamide’s sulfonyl group coordinates with Zn²⁺ in carbonic anhydrase active sites .
  • Kinetic assays : Competitive inhibition patterns (Lineweaver-Burk plots) indicate direct competition with substrate binding .
  • Fluorescence quenching : Monitor tryptophan residue changes in target enzymes upon compound binding .

Advanced: How does regioselectivity in indole functionalization impact synthetic routes?

  • Electrophilic substitution : The 3-position of 1-methylindole is activated for alkylation due to electron-donating methyl groups .
  • Directing groups : Use Boc-protected amines to steer reactions to the ethylamino side chain .
  • Microwave-assisted synthesis : Reduces reaction times (<1 hour) and improves regioselectivity in heterocyclic systems .

Advanced: What stability considerations are critical for in vitro/in vivo studies?

  • pH stability : Degradation occurs at pH <4 (sulfonamide hydrolysis) or pH >8 (indole ring oxidation); use buffered solutions (pH 6–7.4) .
  • Light sensitivity : Protect from UV exposure to prevent ethenesulfonamide isomerization .
  • Plasma stability assays : Monitor metabolite formation (LC-MS/MS) in rat plasma over 24 hours .

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